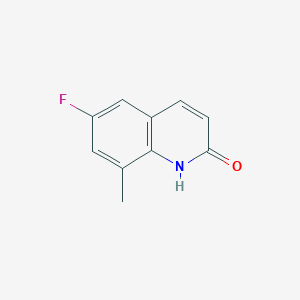

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

6-fluoro-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOUFOBFELBPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one typically involves:

- Introduction of the fluorine substituent at the 6-position of the quinoline ring.

- Methylation at the 8-position.

- Formation of the 1,2-dihydroquinolin-2-one core through cyclization or functional group transformations.

Two main approaches are reported:

Preparation of Fluorinated Quinoline Precursors

Research indicates that the 6-fluoro substituent is introduced early in the synthesis, often starting from 6-fluoroquinolin-8-ol or related intermediates. For example, substitution reactions with fluoroaniline derivatives at the 7-position have been reported, which are relevant to introducing fluorine atoms on the quinoline scaffold.

A typical method involves:

- Starting from quinolin-8-amine derivatives.

- Reacting with acyl chlorides or benzoic acids in the presence of triethylamine and POCl3 in dichloromethane (DCM) at low temperature (0 °C), followed by warming to room temperature. This forms N-(quinolin-8-yl)benzamides or related amides.

This step is crucial for preparing the quinoline core functionalized with fluorine and other substituents.

Methylation at the 8-Position

Methylation at the 8-position of the quinoline ring, specifically to introduce the 8-methyl group, can be achieved via alkylation reactions using methyl iodide (CH3I) or other methylating agents.

A detailed study on methylation of related 1,2-dihydroquinoline compounds shows:

- Alkylation of hydroxy or thiol groups in quinoline derivatives proceeds via an SN2 mechanism.

- The choice of base significantly affects the regioselectivity and yield of methylation.

- Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate the formation of anions that undergo methylation efficiently.

- Mild bases like triethylamine (NEt3) are insufficient for full conversion.

The following table summarizes methylation conditions and yields for related quinoline derivatives (methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate), which can be extrapolated to methylation steps in this compound synthesis:

| Case | Solvent | Base | Temp (°C) | Time (h) | Yield of O-methylated product (%) | Yield of N-methylated product (%) |

|---|---|---|---|---|---|---|

| 1 | DMF | NEt3 | 80 | 8 | 3 | 0 |

| 5 | DMF | NaH | 60 | 2 | 87 | 13 |

| 7 | DMF | K2CO3 | 80 | 4 | 99 | 1 |

| 9 | DMF | NaH | 80 | 8 | 99 | 0.4 |

This data indicates that the use of NaH or K2CO3 in polar solvents like DMF at elevated temperatures results in high yields of the desired methylated products.

Formation of the 1,2-Dihydroquinolin-2-one Core

The 1,2-dihydroquinolin-2-one scaffold is formed via cyclization or oxidation-reduction steps from quinoline precursors. The literature reports:

Representative Synthetic Route

A plausible synthetic route based on the literature is as follows:

- Starting Material Preparation : Obtain 6-fluoroquinolin-8-amine or 6-fluoro-8-quinolinol.

- Amide Formation : React the quinolin-8-amine with an appropriate acyl chloride or benzoic acid derivative in DCM with triethylamine and POCl3 at 0 °C to room temperature to form N-(quinolin-8-yl)amide intermediates.

- Methylation : Treat the hydroxy or amino group at position 8 with methyl iodide in DMF using NaH or K2CO3 as base at 60–80 °C to introduce the 8-methyl group with high regioselectivity and yield.

- Cyclization/Hydrolysis : Hydrolyze or cyclize the intermediate to form the 1,2-dihydroquinolin-2-one core.

- Purification and Characterization : Purify via column chromatography and confirm structure via NMR, LC/MS, and X-ray crystallography.

Analytical and Structural Confirmation

- NMR Spectroscopy : Proton and carbon NMR confirm methylation and fluorine substitution. Characteristic singlets for methyl groups and fluorine coupling patterns are observed.

- LC/MS : Molecular ion peaks correspond to expected mass of fluorinated methylated quinolinone.

- X-ray Crystallography : Confirms planar conformation and positioning of substituents, especially the 6-fluoro and 8-methyl groups, as well as the lactam ring formation.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Amide Formation | Quinolin-8-amine + Acyl chloride + Et3N + POCl3 in DCM | 0 °C to RT, 2.5 h | Moderate to high |

| Methylation | Methyl iodide + NaH or K2CO3 in DMF | 60–80 °C, 2–8 h | Up to 99% |

| Cyclization/Hydrolysis | Hydrolysis under mild conditions | Formation of 1,2-dihydroquinolin-2-one | High purity |

| Purification | Silica gel chromatography | Confirmation by NMR, LC/MS, X-ray | — |

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more complex derivatives.

Reduction: Reduction reactions can be performed to modify the quinolinone core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., Grignard reagents)

Major Products Formed:

Oxidation Products: Higher oxidation states of the quinolinone core

Reduction Products: Reduced quinolinone derivatives

Substitution Products: Quinolinone derivatives with various substituents

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one has shown potential as a lead compound in drug discovery:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties: The compound has been evaluated for its anticancer activity. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Semiconductors: Due to its stable structure and electronic characteristics, this compound is being explored for use in organic semiconductor devices. Its ability to form thin films can be advantageous in electronic applications .

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Anticancer | HeLa Cells | 10 | |

| Antifungal | Candida albicans | 20 |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at position 6 | Enhanced biological activity |

| 7-Fluoro-8-methyl-1,2-dihydroquinolin-2-one | Fluorine at position 7 | Different reactivity profile |

| 8-Methylquinolin-2-one | No fluorine | Lacks enhanced activity |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity, suggesting potential for further development as novel antibiotics .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of specific caspases. This study highlights the mechanism by which this compound may exert its effects on tumor cells, providing insights into its potential therapeutic applications .

Mechanism of Action

The mechanism by which 6-Fluoro-8-methyl-1,2-dihydroquinolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Physicochemical Properties

- Solubility : Fluorinated derivatives (e.g., 6-Fluoro-8-methyl) show lower aqueous solubility (≤10 µM in PBS) than hydroxylated or alkoxy-substituted analogues due to reduced polarity .

- Thermal Stability: Methyl and halogen substituents enhance thermal stability. For example, 6-Fluoro-8-iodo-1,2-dihydroquinolin-2-one remains stable at 2–8°C for months, whereas hydroxylated analogues require cryogenic storage .

Biological Activity

Trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex glycosaminoglycan derivative with potential therapeutic applications. This compound is structurally related to heparin and exhibits a variety of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C12H16NNa3O16S2 with a molecular weight of 563.4 g/mol. Its structure includes multiple hydroxyl and sulfonate groups that contribute to its biological interactions and solubility in aqueous environments .

Anticoagulant Properties

Preliminary studies suggest that trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate may exhibit anticoagulant activity similar to heparin. This activity is primarily due to its ability to enhance the inhibition of thrombin and factor Xa through antithrombin III .

Antitumor Activity

Research indicates potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in animal models. It reduces the expression of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. This effect suggests its potential use in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate:

- Anticoagulation Study : In a controlled study involving rats, administration of the compound resulted in a significant decrease in clot formation time compared to control groups treated with saline .

- Antitumor Efficacy : A study published in Cancer Research highlighted that the compound inhibited tumor growth in xenograft models of human cancer by 50% over four weeks .

- Inflammation Model : In a murine model of arthritis, treatment with the compound led to reduced joint swelling and lower levels of inflammatory markers in serum .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 6-fluoro-8-methyl-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield?

A common approach involves halogenated precursors (e.g., 8-iodo- or 8-bromo-dihydroquinolinones) subjected to nucleophilic substitution or cross-coupling reactions. For example, CuI-catalyzed coupling with thiophenol derivatives under inert atmospheres (argon) in refluxing isopropanol/KCO systems achieves high yields (~90%) for analogous compounds . Solvent choice (e.g., methanol for crystallization) and reaction time (24–48 hours) are critical for optimizing purity and yield.

Q. Which spectroscopic techniques are routinely used to confirm the structure of this compound?

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. Crystals grown via slow methanol evaporation (4–6 weeks) at 90 K provide high-resolution data .

- NMR : NMR identifies fluorine environments, while NMR distinguishes methyl and dihydroquinolinone protons.

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]).

Q. What are the primary safety considerations when handling this compound?

While specific toxicity data are limited for this compound, analogs (e.g., brominated dihydroquinolinones) are classified as combustible solids (WGK 3). Use inert atmospheres for air-sensitive reactions, wear PPE, and store in flame-resistant cabinets .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., substitution vs. ring-opening) in fluorinated dihydroquinolinones be resolved?

Contradictions often arise from substituent electronic effects. Fluorine’s electron-withdrawing nature may direct nucleophilic attacks to specific positions (e.g., C-6 vs. C-8). To resolve discrepancies:

- Perform computational studies (DFT) to map reactive sites.

- Use controlled experiments with isotopic labeling (e.g., in ketone groups) to track reaction pathways .

Q. What strategies optimize crystallization of this compound for X-ray studies?

Slow evaporation from methanol at 4°C promotes single-crystal growth. For polymorphic forms, vary solvent polarity (e.g., acetone/water mixtures) and use seeding techniques. High-resolution data collection at 90 K minimizes thermal motion artifacts .

Q. How do steric and electronic effects of the 8-methyl group influence bioactivity in related compounds?

The methyl group enhances lipophilicity, potentially improving membrane permeability. However, steric hindrance at C-8 may reduce binding affinity in enzyme pockets. Comparative studies with 8-H/8-F analogs using SAR models can isolate these effects .

Q. What advanced purification methods address low yields in multi-step syntheses?

- Flash chromatography : Use gradients of dichloromethane/acetone (10–20%) for polar impurities.

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve structurally similar byproducts .

Q. How can dynamic processes in solution (e.g., keto-enol tautomerism) complicate NMR interpretation?

Variable-temperature NMR (e.g., 25–60°C) and DEPT experiments differentiate tautomers. For fluorine-containing analogs, - HOESY NMR maps spatial proximity between substituents .

Methodological Challenges

Q. What experimental controls are essential when studying catalytic mechanisms in fluorinated quinolinone synthesis?

- Include blank reactions (no catalyst) to rule out thermal pathways.

- Use deuterated solvents (e.g., DMSO-d) to track proton transfer steps.

- Monitor reaction progress via in-situ IR for carbonyl group transformations .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity?

- Validate computational models (e.g., DFT) with kinetic isotope effects (KIEs).

- Compare Hirshfeld surface analysis (from crystallography) with simulated electrostatic potentials .

Emerging Research Directions

Q. What role does this compound play in designing kinase inhibitors?

The dihydroquinolinone scaffold mimics ATP-binding motifs in kinases. Fluorine at C-6 enhances metabolic stability, while the methyl group at C-8 fine-tunes hydrophobic interactions. Co-crystallization studies with target kinases (e.g., EGFR) are needed to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.